N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzoxazole ring fused with a benzodioxole moiety and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. The bromophenyl group is introduced via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent. The benzodioxole moiety can be synthesized through a condensation reaction involving catechol and formaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzoxazole and benzodioxole rings can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, where the bromophenyl group reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.
Cyclization: Ortho-aminophenol and carboxylic acid derivatives under acidic or basic conditions.
Coupling: Boronic acids and palladium catalysts in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications.
Scientific Research Applications
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with nucleic acids and proteins, potentially inhibiting enzyme activity or altering protein function. The bromophenyl group enhances the compound’s binding affinity to its targets, while the benzodioxole moiety can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzophenone: Shares the bromophenyl group but lacks the benzoxazole and benzodioxole rings.
N-(4-(4-Bromophenyl)sulfonyl)benzoyl-L-valine: Contains a bromophenyl group and is used in antimicrobial research.
4-Bromophenylboronic Acid: Used in coupling reactions similar to N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide.
Uniqueness
This compound is unique due to its combination of the benzoxazole and benzodioxole rings, which provide a distinct set of chemical properties and potential applications. Its ability to participate in a wide range of chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN2O4/c22-14-4-1-12(2-5-14)21-24-16-10-15(6-8-17(16)28-21)23-20(25)13-3-7-18-19(9-13)27-11-26-18/h1-10H,11H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXSTRSBCBCXTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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